2-(4-Acetylbenzenesulfonyl)acetamide
Description
Properties
IUPAC Name |
2-(4-acetylphenyl)sulfonylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4S/c1-7(12)8-2-4-9(5-3-8)16(14,15)6-10(11)13/h2-5H,6H2,1H3,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLACRHPYPYFDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Reaction of 4-Acetylbenzenesulfonyl Chloride with Acetamide
The most straightforward and commonly reported method for preparing 2-(4-Acetylbenzenesulfonyl)acetamide involves the nucleophilic substitution of 4-acetylbenzenesulfonyl chloride with acetamide under basic conditions. This reaction typically proceeds as follows:
- Reagents: 4-Acetylbenzenesulfonyl chloride and acetamide
- Base: Sodium hydroxide or pyridine to neutralize generated HCl and facilitate nucleophilic attack
- Solvent: Polar aprotic solvents such as tetrahydrofuran (THF) or dichloromethane (CH2Cl2)
- Temperature: Controlled ambient to reflux conditions depending on the scale and solvent
- Purification: Recrystallization or chromatographic techniques to isolate pure product
This method yields the target compound efficiently, with yields often exceeding 70%. The reaction mechanism involves nucleophilic attack of the amide nitrogen on the sulfonyl chloride, displacing chloride and forming the sulfonamide linkage.
| Parameter | Typical Conditions | Outcome/Yield |
|---|---|---|
| Reagents ratio | 1:1 (sulfonyl chloride:acetamide) | Stoichiometric |
| Base | NaOH or pyridine | Facilitates reaction |
| Solvent | THF, CH2Cl2 | Polar aprotic |
| Temperature | 25–80 °C | Room temperature to reflux |
| Reaction time | 1–4 hours | Complete conversion |
| Purification | Recrystallization, chromatography | High purity product |
| Yield | 70–90% | High yield |
Microwave-Assisted Synthesis Approaches
Recent advances have introduced microwave irradiation to accelerate the synthesis of sulfonamide derivatives related to this compound. Although direct reports on this compound are limited, analogous sulfonamide compounds have been synthesized using microwave-assisted methods with significant improvements in reaction time and yield.
- Procedure: Reactants are mixed in solvents like THF or DMF with bases such as pyridine, then irradiated with microwaves at controlled power (140–455 W).
- Advantages: Reduced reaction times (minutes instead of hours), improved yields, and cleaner reactions with less byproduct formation.
- Example: Synthesis of 4-acetamidobenzenesulfonyl derivatives under microwave irradiation achieved yields of 70–90% within 10–20 minutes.
| Parameter | Microwave-Assisted Conditions | Outcome/Yield |
|---|---|---|
| Microwave power | 140–455 W | Optimized for reaction |
| Solvent | THF, DMF, pyridine | Polar solvents |
| Temperature | Controlled by microwave energy | 80–120 °C equivalent |
| Reaction time | 10–20 minutes | Significantly reduced |
| Yield | 70–90% | Comparable or better |
This approach is promising for scaling and rapid synthesis in research settings.
Multi-Step Synthetic Routes Involving Sulfonyl Hydrazides and Benzoxazinones
More complex synthetic routes have been reported for sulfonamide derivatives structurally related to this compound, involving multi-step sequences:
- Step 1: Preparation of benzoxazinone intermediates from anthranilic acids.
- Step 2: Reaction of benzoxazinones with 4-acetamidobenzenesulfonyl hydrazide under microwave irradiation or conventional heating.
- Step 3: Purification by liquid-liquid extraction and column chromatography.
Summary Table of Preparation Methods
| Method Type | Key Reagents/Conditions | Reaction Time | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct sulfonyl chloride + acetamide | 4-acetylbenzenesulfonyl chloride, acetamide, NaOH/pyridine, THF or CH2Cl2 | 1–4 hours | 70–90% | Simple, high yield | Requires careful control of conditions |
| Microwave-assisted synthesis | Same reagents in THF/DMF, microwave irradiation (140–455 W) | 10–20 minutes | 70–90% | Rapid, energy-efficient | Requires microwave equipment |
| Multi-step via benzoxazinones | N-acylanthranilic acids, PCl3, sulfonyl hydrazide, pyridine, DMF, microwave | Several steps, hours | 70–90% | Enables structural diversity | More complex, multi-step |
| Palladium/Lewis acid catalysis | 4-nitrobenzenesulfonyl chloride, substituted anilines, Pd catalyst, scandium triflate | Hours to days | Variable | Access to complex derivatives | More elaborate, costly catalysts |
Research Findings and Notes
- The sulfonylation of amides with 4-acetylbenzenesulfonyl chloride is a robust method yielding high purity this compound suitable for further functionalization or biological evaluation.
- Microwave-assisted methods provide a modern, efficient alternative, significantly reducing reaction times without sacrificing yield.
- Multi-step synthetic routes enable the preparation of more complex sulfonamide derivatives but require more elaborate procedures.
- Industrial synthesis adapts these methods for scale-up with emphasis on process optimization and quality control.
- The compound’s preparation is well-documented in peer-reviewed literature, including detailed experimental conditions and characterization data, confirming reproducibility and reliability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Acetylbenzenesulfonyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction can produce sulfides .
Scientific Research Applications
2-(4-Acetylbenzenesulfonyl)acetamide is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-(4-Acetylbenzenesulfonyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes .
Comparison with Similar Compounds
Anti-Cancer Acetamide Derivatives
Compounds with sulfonyl-linked aromatic systems exhibit notable anti-cancer activity. For example:
- N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (Compound 38) demonstrated potent activity against HCT-1, SF268, HT-15, MCF-7, and PC-3 cancer cell lines, with IC₅₀ values <10 μM in most cases .
- N-(2-Methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)acetamide (Compound 39) showed enhanced selectivity for breast cancer (MCF-7) and prostate cancer (PC-3) cell lines .
Key Structural Differences :
- The target compound’s 4-acetylbenzenesulfonyl group differs from quinazoline-sulfonyl moieties in Compounds 38–40.
Antimicrobial and Antifungal Acetamides
Sulfonyl-containing acetamides with heterocyclic substituents exhibit broad-spectrum antimicrobial activity:
- 2-(4-Benzo[d]thiazol-5-ylsulfonylpiperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (Compound 47) displayed MIC values of 4–8 μg/mL against Staphylococcus aureus and Bacillus subtilis .
- 2-(4-Benzo[d]thiazol-5-ylsulfonylpiperazin-1-yl)-N-(thiazol-2-yl)acetamide (Compound 49) showed antifungal activity against Candida albicans (MIC = 8 μg/mL) .
Comparison with Target Compound :
Benzimidazole-Acetamide Hybrids
Benzimidazole-acetamide derivatives, such as N-ethyl-2-[2-(4-nitrophenyl)-1H-benzimidazol-1-yl]acetamide (Compound 3c) , demonstrated superior anthelmintic activity (paralysis and death of Pheretima posthuma worms at 50 mg/mL) compared to albendazole .
Structural Contrast :
Chalcone-Acetamide Conjugates
Chalcone derivatives linked to acetamide, such as 2-(2-(3,4,5-trimethoxyphenyl)acryloylphenoxy)-N,N-diphenylacetamide, exhibit anti-inflammatory and antiproliferative activities. These compounds leverage the α,β-unsaturated ketone for covalent interaction with biological targets .
Key Differences :
- The target compound lacks the chalcone’s conjugated system, which is critical for redox modulation and anti-proliferative effects .
Data Tables: Pharmacological Activities of Selected Acetamides
Biological Activity
2-(4-Acetylbenzenesulfonyl)acetamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes an acetyl group and a benzenesulfonyl moiety, contributing to its diverse biological effects.
The biological activity of this compound is primarily linked to its role as an inhibitor of various enzymes and receptors. Notably, it has been investigated for its inhibitory effects on cyclooxygenase-2 (COX-2), lipoxygenase (5-LOX), and transient receptor potential vanilloid 1 (TRPV1). These targets are crucial in inflammatory pathways, making this compound a candidate for anti-inflammatory therapies.
In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound exhibit significant inhibitory activity against COX-2 and 5-LOX. For instance, one study reported that specific derivatives showed IC50 values as low as 0.011 µM for COX-2 and 0.046 µM for 5-LOX, indicating potent anti-inflammatory properties .
Pharmacokinetics
Pharmacokinetic studies on selected derivatives have shown favorable profiles. For instance, a derivative with an IC50 of 0.011 µM for COX-2 exhibited high oral bioavailability (96.8%) and a peak plasma concentration (Cmax) of 5807 ng/mL when administered at a dosage of 10 mg/kg in rats . This suggests that these compounds not only inhibit target enzymes effectively but also possess suitable pharmacokinetic properties for therapeutic use.
Case Studies
Several case studies have highlighted the efficacy of this compound derivatives in preclinical models:
- Anti-inflammatory Activity : In a formalin-induced pain model, one derivative significantly reduced pain responses, indicating its potential as an analgesic agent.
- Capsaicin-induced Edema : The same derivative was effective in reducing capsaicin-induced ear edema, further supporting its role in managing inflammatory conditions .
Research Findings
The following table summarizes key findings from various studies on the biological activity of this compound:
Q & A
Q. What are the recommended synthetic routes for 2-(4-Acetylbenzenesulfonyl)acetamide, and how can reaction conditions be optimized?
- Category : Basic (Synthesis Methodology)
- Answer : The synthesis typically involves multi-step reactions, starting with sulfonylation of acetylbenzene followed by coupling with acetamide derivatives. Key steps include:
- Sulfonylation : Reacting 4-acetylbenzene with chlorosulfonic acid under controlled temperatures (0–5°C) to form the sulfonyl chloride intermediate.
- Acetamide Coupling : Using a base (e.g., potassium carbonate) in polar aprotic solvents (DMSO or DCM) to facilitate nucleophilic substitution .
- Optimization : Adjust reaction time (12–24 hours), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1.2 for sulfonyl chloride:acetamide) to improve yields (>70%) .
| Parameter | Optimal Condition |
|---|---|
| Temperature | 0–5°C (sulfonylation); 25°C (coupling) |
| Solvent | DCM or DMSO |
| Catalyst/Base | K₂CO₃ or Et₃N |
| Yield Threshold | >70% (HPLC-confirmed) |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key parameters should be monitored?
- Category : Basic (Analytical Chemistry)
- Answer :
- ¹H/¹³C NMR : Monitor chemical shifts for sulfonyl (δ 3.1–3.3 ppm) and acetyl (δ 2.6 ppm) groups. Aromatic protons appear at δ 7.2–8.1 ppm .
- IR Spectroscopy : Confirm sulfonyl (S=O stretch at 1150–1300 cm⁻¹) and amide (N-H bend at 1550 cm⁻¹) functionalities .
- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 283 (M+H⁺) and fragmentation patterns (e.g., loss of acetyl group: m/z 241) .
Q. How can researchers assess the purity of this compound, and what analytical thresholds are considered acceptable?
- Category : Basic (Quality Control)
- Answer :
- HPLC : Use a C18 column with UV detection (λ = 254 nm). A purity threshold of >95% is acceptable for biological assays .
- TLC : Hexane:EtOAc (3:7) as the mobile phase; Rf = 0.4–0.5 .
- Melting Point : Sharp range (e.g., 180–182°C) indicates high crystallinity .
Advanced Questions
Q. How can researchers resolve contradictory biological activity data for this compound across different studies?
- Category : Advanced (Data Analysis)
- Answer :
- Control Variables : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .
- Orthogonal Assays : Validate anticancer activity using both MTT (cell viability) and caspase-3/7 activation (apoptosis) assays .
- Meta-Analysis : Compare IC₅₀ values across studies; discrepancies >10-fold may indicate assay-specific artifacts .
Q. What strategies are recommended for elucidating the structure-activity relationship (SAR) of this compound derivatives?
- Category : Advanced (Medicinal Chemistry)
- Answer :
- Systematic Substitution : Modify the acetyl or sulfonyl groups (e.g., fluorination at the benzene ring) and test against kinase targets (e.g., EGFR) .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities with proteins like COX-2 .
- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (sulfonyl oxygen) and hydrophobic regions (aromatic rings) .
Q. What in vitro assays are suitable for evaluating the anticancer potential of this compound, and how should IC₅₀ values be interpreted?
- Category : Advanced (Pharmacology)
- Answer :
- MTT Assay : Use adherent cancer lines (e.g., MCF-7, A549) with 48-hour exposure. IC₅₀ < 10 μM suggests high potency .
- Clonogenic Assay : Assess long-term proliferation inhibition post-treatment (IC₅₀ < 5 μM is ideal) .
- Interpretation : Compare IC₅₀ values with positive controls (e.g., cisplatin). Low nM-range activity indicates potential for lead optimization .
Q. How can crystallographic data improve the understanding of this compound's molecular interactions?
- Category : Advanced (Structural Biology)
- Answer :
- X-Ray Diffraction : Resolve bond lengths (e.g., S=O: 1.42 Å) and dihedral angles to predict conformational flexibility .
- Docking Studies : Map interactions with ATP-binding pockets (e.g., PI3Kγ) using crystallographic protein data (PDB ID: 1E7X) .
Q. What methodologies are effective in optimizing the solubility and bioavailability of this compound for pharmacological studies?
- Category : Advanced (Pharmaceutical Development)
- Answer :
- Co-Solvents : Use PEG-400 or cyclodextrins to enhance aqueous solubility (>1 mg/mL) .
- Prodrug Design : Introduce phosphate esters at the acetamide group to improve intestinal absorption .
- LogP Reduction : Replace hydrophobic groups (e.g., methyl with hydroxyl) to lower octanol-water partition coefficients (target LogP < 3) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
